[2-(Piperidin-1-yl)ethyl](thiophen-3-ylmethyl)amine
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Overview
Description
2-(Piperidin-1-yl)ethylamine: is a compound that features a piperidine ring and a thiophene ring connected via an ethylamine linker Piperidine is a six-membered heterocyclic amine, while thiophene is a five-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)ethylamine typically involves the following steps:
Formation of Thiophene-3-carbaldehyde: Thiophene is first converted to thiophene-3-carbaldehyde through a formylation reaction.
Reductive Amination: The thiophene-3-carbaldehyde is then subjected to reductive amination with 2-(piperidin-1-yl)ethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: Both the thiophene and piperidine rings can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated thiophene and piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology:
Biological Probes: Utilized in the development of biological probes for studying cellular processes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its interactions with biological targets.
Industry:
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethylamine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Piperidin-1-yl)ethylamine
- 2-(Morpholin-1-yl)ethylamine
- 2-(Piperidin-1-yl)ethylamine
Uniqueness:
- Structural Features: The combination of a piperidine ring and a thiophene ring connected via an ethylamine linker is unique and provides distinct electronic and steric properties.
- Biological Activity: The specific arrangement of functional groups in 2-(Piperidin-1-yl)ethylamine can lead to unique interactions with biological targets, making it a valuable compound for drug discovery .
Properties
Molecular Formula |
C12H20N2S |
---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H20N2S/c1-2-6-14(7-3-1)8-5-13-10-12-4-9-15-11-12/h4,9,11,13H,1-3,5-8,10H2 |
InChI Key |
FVYWGRVMTLKKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNCC2=CSC=C2 |
Origin of Product |
United States |
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